Welcome to the BenchChem Online Store!
molecular formula C6H12O4 B154547 Methyl 3,3-dimethoxypropionate CAS No. 7424-91-1

Methyl 3,3-dimethoxypropionate

Cat. No. B154547
M. Wt: 148.16 g/mol
InChI Key: SMCVPMKCDDNUCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07745484B2

Procedure details

To a 1.0 L RBF containing methyl 3,3-dimethoxypropanoate (17.6500 g, 119 mmol) was added THF (150 ml) and diethyl ether (150 ml), and the mixture was allowed to stir at 0° C. for 15 min. At this time, tetra-isopropoxy titanium (6.98 ml, 23.8 mmol) was added in one portion before the dropwise addition of ethylmagnesium bromide (99.3 ml, 298 mmol) via syringe. The reaction was allowed to warm to 23° C. and stir for 14 hours before being re-chilled to 0° C. After 5 min at this temp, water (15 ml) was added and a solid formed. Diethyl ether (200 ml) was added and the quenched reaction was stirred for 10 min before filtering through a plug of magnesium sulfate. The filtrate was dried with additional magnesium sulfate, filtered and concentrated to give a colorless oil. The crude material was used directly in the next reaction.
Quantity
17.65 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
99.3 mL
Type
reactant
Reaction Step Four
Quantity
6.98 mL
Type
catalyst
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]([O:9][CH3:10])[CH2:4][C:5](OC)=[O:6].[CH2:11]1COC[CH2:12]1.C([Mg]Br)C>C(O[Ti](OC(C)C)(OC(C)C)OC(C)C)(C)C.C(OCC)C.O>[CH3:1][O:2][CH:3]([O:9][CH3:10])[CH2:4][C:5]1([OH:6])[CH2:12][CH2:11]1

Inputs

Step One
Name
Quantity
17.65 g
Type
reactant
Smiles
COC(CC(=O)OC)OC
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
99.3 mL
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
6.98 mL
Type
catalyst
Smiles
C(C)(C)O[Ti](OC(C)C)(OC(C)C)OC(C)C
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC
Step Six
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at 0° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to 23° C.
STIRRING
Type
STIRRING
Details
stir for 14 hours
Duration
14 h
TEMPERATURE
Type
TEMPERATURE
Details
before being re-chilled to 0° C
CUSTOM
Type
CUSTOM
Details
a solid formed
CUSTOM
Type
CUSTOM
Details
the quenched reaction
STIRRING
Type
STIRRING
Details
was stirred for 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
before filtering through a plug of magnesium sulfate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The filtrate was dried with additional magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a colorless oil

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
COC(CC1(CC1)O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.